MPO Inhibition Potency: A 54-fold Difference from a High-Affinity Analog Defines Its Utility in Assay Design
2-Chloro-5-(4-isopropylbenzoyl)pyridine inhibits human myeloperoxidase (MPO) chlorination activity with an IC₅₀ of 54 nM, as measured in an aminophenyl fluorescein assay following a 10-minute incubation [1]. In contrast, a structurally distinct MPO inhibitor, BDBM50554035 (CHEMBL4790231), exhibits an IC₅₀ of 1 nM under similar assay conditions, representing a 54-fold difference in potency [2]. This quantitative gap establishes the target compound as a moderate-affinity probe, suitable for applications where maximal MPO inhibition is not desired or where a weaker ligand is needed for competitive binding studies or to minimize on-target toxicity in cellular models.
| Evidence Dimension | Myeloperoxidase (MPO) Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 54 nM |
| Comparator Or Baseline | BDBM50554035 (CHEMBL4790231): IC₅₀ = 1 nM |
| Quantified Difference | 54-fold lower potency (54 nM vs. 1 nM) |
| Conditions | Aminophenyl fluorescein assay, MPO chlorination activity, 10 min incubation |
Why This Matters
This 54-fold difference in potency directly impacts experimental design, allowing researchers to select a compound with an appropriate dynamic range for their specific assay system, avoiding issues of overly potent inhibition that can mask subtle biological effects.
- [1] BindingDB. (n.d.). BDBM50567714 (CHEMBL4855030). Myeloperoxidase (Human) IC50. Retrieved April 2026. View Source
- [2] BindingDB. (n.d.). BDBM50554035 (CHEMBL4790231). Myeloperoxidase (Human) IC50. Retrieved April 2026. View Source
